molecular formula C8H12N2 B11822178 1-(5-Methylpyridin-3-yl)ethan-1-amine

1-(5-Methylpyridin-3-yl)ethan-1-amine

Cat. No.: B11822178
M. Wt: 136.19 g/mol
InChI Key: YGPHVIWZVMVUFZ-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and an ethanamine group at the 1-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-3-yl)ethan-1-amine typically involves the alkylation of 5-methylpyridine with an appropriate alkylating agent. One common method is the reaction of 5-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(5-Methylpyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

  • 2-(5-Methylpyridin-3-yl)ethan-1-amine
  • 3-(5-Methylpyridin-3-yl)ethan-1-amine
  • 4-(5-Methylpyridin-3-yl)ethan-1-amine

Comparison: 1-(5-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-(5-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3

InChI Key

YGPHVIWZVMVUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C)N

Origin of Product

United States

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